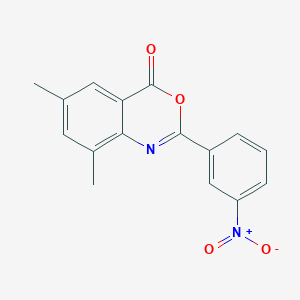

6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one

Description

Properties

IUPAC Name |

6,8-dimethyl-2-(3-nitrophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-9-6-10(2)14-13(7-9)16(19)22-15(17-14)11-4-3-5-12(8-11)18(20)21/h3-8H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OENYNSFDFMJSRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)OC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one typically involves the condensation of 3-nitrobenzoyl chloride with 2-amino-4,6-dimethylphenol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which facilitates the formation of the benzoxazine ring. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

Substitution: Halogenating agents, nitrating agents.

Major Products Formed

Reduction: Formation of 6,8-dimethyl-2-(3-aminophenyl)-4H-3,1-benzoxazin-4-one.

Oxidation: Formation of corresponding oxides.

Substitution: Formation of various substituted benzoxazines depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one exhibit promising anticancer properties. For instance, studies have shown that related aminophenoxazinones can induce apoptosis in various cancer cell lines. Specifically:

- Mechanism of Action : These compounds may alter the intracellular pH (pHi) of cancer cells, leading to apoptosis. For example, treatment with Phx-3 (a close analogue) resulted in a significant decrease in pHi in gastric and colon cancer cell lines, which correlated with apoptotic events .

- Case Studies : In vitro studies demonstrated that Phx-3 reduced pHi by up to 1.65 units in MKN45 cells after administration of a 100 µM solution. This reduction was associated with mitochondrial depolarization and activation of apoptotic pathways .

Antimicrobial Properties

The nitrophenyl group present in the compound may contribute to its antimicrobial activities. Compounds with similar structures have been evaluated for their efficacy against various bacterial strains, showing potential as antibacterial agents.

Synthesis Methodologies

The synthesis of 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one can be achieved through several methods:

- Electrochemical Synthesis : A recent study demonstrated an eco-friendly electrochemical process for synthesizing benzoxazine derivatives. This method is notable for its efficiency and reduced environmental impact .

- Conventional Organic Synthesis : Traditional synthetic routes involve multi-step processes that include the formation of the benzoxazine ring through cyclization reactions involving nitrophenyl derivatives.

Material Science Applications

Beyond pharmacology, benzoxazines are being explored for their utility in material science due to their thermal stability and potential as precursors for advanced materials:

- Polymer Science : Benzoxazine-based polymers exhibit excellent thermal and mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries.

Mechanism of Action

The mechanism of action of 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. This interaction can lead to the modulation of biological pathways, resulting in the observed biological activities. The benzoxazine ring provides stability and enhances the compound’s ability to interact with its targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of benzoxazinones are heavily influenced by substituents at the 2-, 6-, and 8-positions. Below is a comparative analysis of structurally analogous compounds:

Physicochemical Properties

- Solubility: Nitro groups reduce aqueous solubility, while methoxy groups enhance it. For example, 6,7-dimethoxy-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is 3× more soluble in ethanol than the dimethyl-nitro analog .

- Reactivity : The electron-withdrawing nitro group accelerates nucleophilic substitution reactions at the 2-position, enabling facile derivatization. Methyl groups provide steric protection, reducing undesired side reactions .

Biological Activity

6,8-Dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazine family. Its unique structure, characterized by a benzoxazine ring fused with a nitrophenyl group, positions it as a subject of interest in medicinal chemistry due to its diverse biological activities.

- Molecular Formula : C16H12N2O4

- Molecular Weight : 296.28 g/mol

- CAS Number : 301194-53-6

The biological activity of 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one is primarily attributed to its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which enhances its ability to interact with various enzymes and receptors involved in critical biological pathways. This interaction can lead to modulation of cellular functions, contributing to its observed biological effects .

Anticancer Properties

Research indicates that compounds within the benzoxazine family exhibit significant anticancer activities. A study highlighted that derivatives of benzoxazinones, including those similar to 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, show promise in inhibiting cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting angiogenesis .

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it exhibits strong inhibition against several bacterial strains, indicating its potential as an antibacterial agent .

| Microbial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 24 |

| Escherichia coli | 22 |

| Bacillus subtilis | 21 |

| Salmonella typhi | 20 |

Other Biological Activities

Beyond anticancer and antimicrobial effects, 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one has been explored for various other biological activities:

- Antioxidant Activity : The compound exhibits antioxidant properties that may contribute to cellular protection against oxidative stress.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory activities, which could be beneficial in treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Evaluation : A study investigated the effects of benzoxazine derivatives on human cancer cell lines. The results indicated that compounds similar to 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one significantly reduced cell viability in a dose-dependent manner .

- Antimicrobial Testing : In a series of tests against various pathogens, the compound demonstrated effective inhibition with zones of inhibition comparable to standard antibiotics. This suggests its potential use in developing new antimicrobial therapies .

- Mechanistic Studies : Further research into the mechanism revealed that the compound interacts with specific signaling pathways involved in cell growth and apoptosis. This interaction underlies its potential utility in cancer therapy .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted anthranilic acids with nitrophenyl carbonyl derivatives. Microwave-assisted synthesis under solvent-free conditions (e.g., 150–180°C, 10–15 min) improves yield (70–85%) compared to traditional reflux methods (50–60%) by enhancing reaction kinetics . Solvent selection (e.g., DMF vs. toluene) and catalyst use (e.g., p-toluenesulfonic acid) also affect regioselectivity. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product.

Q. How can structural elucidation of this benzoxazinone derivative be performed to confirm regiochemistry and substituent positions?

- Methodological Answer : Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals. The nitro group at the 3-nitrophenyl moiety shows distinct NOE correlations with adjacent protons. IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and high-resolution mass spectrometry (HRMS) validate molecular mass (±1 ppm error) .

Q. What spectroscopic techniques are critical for monitoring the stability of 6,8-dimethyl-2-(3-nitrophenyl)-4H-3,1-benzoxazin-4-one under varying pH conditions?

- Methodological Answer : Use UV-Vis spectroscopy (200–400 nm) to track degradation kinetics in buffers (pH 1–13). HPLC-DAD with a C18 column (acetonitrile/water gradient) quantifies degradation products. Stability is typically highest at neutral pH (t₁/₂ > 24 hrs) but decreases under alkaline conditions due to hydrolysis of the oxazinone ring .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro group) on the phenyl ring influence the compound’s electronic properties and reactivity?

- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and HOMO-LUMO gaps. The nitro group reduces electron density at the oxazinone ring, increasing electrophilicity at the C4 carbonyl (confirmed by Fukui indices). Experimental validation via cyclic voltammetry shows a redox peak at −1.2 V (vs. Ag/AgCl), correlating with computational predictions .

Q. What strategies resolve contradictions between experimental and computational data regarding the compound’s solubility in polar aprotic solvents?

- Methodological Answer : Use molecular dynamics simulations (e.g., GROMACS) to model solvent interactions. Experimental solubility (measured via gravimetry) in DMSO (25 mg/mL) may conflict with simulations due to overlooked entropy effects. Address discrepancies by refining force field parameters or incorporating solvate crystal structures .

Q. How can the bioactivity of this compound be systematically assessed against cancer cell lines, and what structural analogs enhance potency?

- Methodological Answer : Conduct in vitro assays (MTT or SRB) on MCF-7 or HepG2 cells (IC₅₀ determination). Replace the 3-nitro group with electron-deficient substituents (e.g., cyano) to improve cytotoxicity. SAR studies reveal that methyl groups at C6/C8 hinder metabolic degradation, enhancing bioavailability .

Q. What green chemistry approaches minimize waste in large-scale synthesis without compromising purity?

- Methodological Answer : Employ microwave-assisted synthesis (solvent-free) or ball milling to reduce solvent use. Catalyst recycling (e.g., Amberlyst-15 for acid catalysis) and aqueous workups lower E-factor values. Life cycle assessment (LCA) quantifies environmental impact reduction (40–60% vs. traditional methods) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate conflicting reports on the compound’s fluorescence properties?

- Methodological Answer : Compare fluorescence spectra (λₑₓ = 350 nm) in degassed vs. aerated solutions. Oxygen quenching often reduces quantum yield (Φ) from 0.45 to 0.25. Use time-resolved fluorescence to measure lifetime (τ) and distinguish intrinsic vs. environmental effects .

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.